A Technical Guide to the Synthesis of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride
A Technical Guide to the Synthesis of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride
Introduction
4-Amino-1H-pyrazole-1-acetic acid and its salts are heterocyclic compounds of significant interest in medicinal chemistry and drug development. As substituted pyrazoles, they serve as versatile scaffolds and key intermediates in the synthesis of complex pharmaceutical agents. The pyrazole nucleus is a core component in numerous therapeutic agents, valued for its ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at biological targets.[1] This guide provides an in-depth examination of a robust and efficient synthetic pathway for 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride, designed for researchers and scientists in the field. The presented route is based on established chemical transformations, starting from the commercially available 4-nitropyrazole, and is optimized for clarity, reproducibility, and mechanistic understanding.
Retrosynthetic Strategy and Pathway Overview
The synthesis of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride is most strategically approached by functionalizing a pre-existing pyrazole ring. A logical retrosynthetic analysis disconnects the target molecule into the key starting material, 4-nitropyrazole. This approach simplifies the synthesis into two primary transformations: the introduction of the acetic acid side chain at the N1 position and the subsequent reduction of the nitro group to an amine.
The overall forward synthesis pathway is as follows:
-
N1-Alkylation: Selective alkylation of the 4-nitropyrazole ring with an ethyl haloacetate.
-
Saponification: Hydrolysis of the resulting ester to yield the carboxylic acid.
-
Nitro Group Reduction: Conversion of the 4-nitro group to the 4-amino group via catalytic hydrogenation.
-
Salt Formation: Treatment with hydrochloric acid to yield the stable dihydrochloride salt.
This multi-step process is visualized in the workflow diagram below.
Figure 1: Proposed synthesis pathway for 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride.
Detailed Synthesis Pathway and Mechanistic Insights
Step 1: N-Alkylation of 4-Nitropyrazole
The initial step involves the N-alkylation of 4-nitropyrazole with ethyl bromoacetate. This reaction is a classic nucleophilic substitution.
-
Reaction: 4-Nitropyrazole + Ethyl Bromoacetate → Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
-
Causality and Expertise:
-
Nucleophile Generation: The N-H proton of the pyrazole ring is weakly acidic. A non-nucleophilic base, potassium carbonate (K₂CO₃), is employed to deprotonate the pyrazole, generating the pyrazolate anion. This anion is a significantly stronger nucleophile than the neutral pyrazole, facilitating the subsequent reaction.
-
Electrophile: Ethyl bromoacetate serves as a potent electrophile. The bromine atom is a good leaving group, and the adjacent ester functionality activates the α-carbon for nucleophilic attack.
-
Solvent Choice: A polar aprotic solvent such as dimethylformamide (DMF) is ideal. It effectively solvates the potassium cation while leaving the pyrazolate anion relatively unsolvated, thereby enhancing its nucleophilicity and promoting the SN2 reaction mechanism.
-
Regioselectivity: N-alkylation of unsymmetrical pyrazoles can potentially yield two regioisomers (N1 and N2).[2] For 4-nitropyrazole, alkylation predominantly occurs at the N1 position, which is sterically less hindered and electronically favored. Careful control of reaction conditions helps maximize the yield of the desired N1 isomer.[3]
-
Step 2: Saponification of the Ester
The ethyl ester intermediate is converted to the corresponding carboxylic acid through base-catalyzed hydrolysis (saponification).
-
Reaction: Ethyl (4-nitro-1H-pyrazol-1-yl)acetate + NaOH → Sodium (4-nitro-1H-pyrazol-1-yl)acetate
-
Workup: Sodium (4-nitro-1H-pyrazol-1-yl)acetate + HCl → (4-Nitro-1H-pyrazol-1-yl)acetic acid
-
Causality and Expertise:
-
Mechanism: The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group.
-
Driving the Equilibrium: The reaction is irreversible because the liberated ethoxide is a strong base that deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol.
-
Acidic Workup: A subsequent acidification step, typically with a mineral acid like HCl, is essential to protonate the carboxylate salt and isolate the neutral carboxylic acid product.
-
Step 3: Reduction of the Nitro Group
The aromatic nitro group is selectively reduced to a primary amine using catalytic transfer hydrogenation. This is a critical transformation to install the desired amino functionality.[4]
-
Reaction: (4-Nitro-1H-pyrazol-1-yl)acetic acid → 4-Amino-1H-pyrazole-1-acetic acid
-
Causality and Expertise:
-
Catalyst System: Palladium on activated carbon (Pd/C) is the catalyst of choice for this transformation. It provides a high surface area for the reaction and is highly efficient for the reduction of aromatic nitro groups.[5]
-
Hydrogen Source: Molecular hydrogen (H₂) gas is the reductant. The reaction involves the transfer of hydrogen atoms from the catalyst surface to the nitro group.
-
Chemoselectivity: Catalytic hydrogenation is highly chemoselective. Under controlled conditions (moderate pressure and temperature), it reduces the nitro group without affecting the pyrazole ring or the carboxylic acid functionality. This method is known for its clean conversions and high yields.[6]
-
Solvent: A protic solvent like ethanol (EtOH) is used to dissolve the substrate and facilitate the transfer of hydrogen on the catalyst surface.
-
Step 4: Dihydrochloride Salt Formation
The final step is the formation of the dihydrochloride salt to enhance the compound's stability and handling properties.
-
Reaction: 4-Amino-1H-pyrazole-1-acetic acid + 2 HCl → 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride
-
Causality and Expertise:
-
Purpose: The free amino acid exists as a zwitterion and can be hygroscopic or less stable. Converting it to a salt form, such as a hydrochloride, results in a stable, crystalline solid that is easier to handle, weigh, and store.
-
Stoichiometry: The target molecule has two basic sites: the 4-amino group and the N2 nitrogen of the pyrazole ring. Both sites are protonated by a strong acid like HCl, leading to the formation of a dihydrochloride salt.
-
Reagent: A solution of hydrogen chloride in an organic solvent like dioxane or isopropanol is typically used. This allows for the precipitation of the salt from the reaction medium, simplifying isolation.[7]
-
Comprehensive Experimental Protocol
The following protocol details a self-validating, step-by-step procedure for the synthesis.
Reagents and Materials
| Compound | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
|---|---|---|---|---|
| 4-Nitropyrazole | C₃H₃N₃O₂ | 113.08 | 10.0 | 1.0 |
| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | 11.0 | 1.1 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 15.0 | 1.5 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 20.0 | 2.0 |
| Palladium on Carbon (10%) | Pd/C | - | - | cat. |
| Hydrogen Gas (H₂) | H₂ | 2.02 | - | excess |
| Hydrochloric Acid (4M in Dioxane) | HCl | 36.46 | 25.0 | 2.5 |
Step-by-Step Methodology:
Part A: Synthesis of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 4-nitropyrazole (1.13 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Add 20 mL of anhydrous DMF via syringe. Stir the suspension for 15 minutes at room temperature.
-
Add ethyl bromoacetate (1.21 mL, 1.84 g, 11.0 mmol) dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Purify by flash column chromatography if necessary.
Part B: Synthesis of (4-Nitro-1H-pyrazol-1-yl)acetic acid
-
Dissolve the crude ethyl (4-nitro-1H-pyrazol-1-yl)acetate in 20 mL of ethanol in a 100 mL round-bottom flask.
-
Add a solution of sodium hydroxide (0.80 g, 20.0 mmol) in 10 mL of water.
-
Stir the mixture at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.
-
Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 20 mL of water and wash with diethyl ether (2 x 20 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield (4-nitro-1H-pyrazol-1-yl)acetic acid as a solid.
Part C: Synthesis of 4-Amino-1H-pyrazole-1-acetic acid
-
In a hydrogenation flask, dissolve the (4-nitro-1H-pyrazol-1-yl)acetic acid from the previous step in 50 mL of ethanol.
-
Carefully add 10% Pd/C catalyst (approx. 10% by weight of the substrate) under a nitrogen atmosphere.
-
Seal the flask, evacuate and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi or balloon pressure) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude 4-Amino-1H-pyrazole-1-acetic acid.
Part D: Formation of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride
-
Dissolve the crude 4-Amino-1H-pyrazole-1-acetic acid in a minimal amount of methanol or isopropanol.
-
To the stirring solution, slowly add 4M HCl in dioxane (6.25 mL, 25.0 mmol, 2.5 eq.).
-
A precipitate should form immediately or upon cooling. Stir the suspension for 1 hour at room temperature.
-
Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove residual solvent.
-
Dry the product under high vacuum to afford 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride as a stable solid.
Conclusion
The synthetic route detailed in this guide presents a logical, efficient, and well-documented pathway for the preparation of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride. By starting with the readily available 4-nitropyrazole, the synthesis proceeds through a series of high-yielding and standard organic transformations, including N-alkylation, saponification, and catalytic hydrogenation. The rationale provided for each step, including the choice of reagents and conditions, offers researchers the necessary insights for successful execution and potential adaptation. This guide serves as a reliable resource for obtaining this valuable heterocyclic intermediate, thereby supporting further research and development in medicinal chemistry.
References
-
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2009). ResearchGate. [Link]
- Dousson, C., et al. (2007). Process for the preparation of 4-aminopyrazole derivatives.
-
Yin, J., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 23(11), 2848. [Link]
-
Al-Zaydi, K. M. (2009). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5- Aminopyrazole Derivatives and the Deamination of 5- Aminopyrazole Derivatives. Semantic Scholar. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]
- Götz, N., et al. (2017). Catalytic hydrogenation process for preparing pyrazoles.
-
Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886–893. [Link]
-
Iaroshenko, V. O., et al. (2015). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 80(18), 9034–9049. [Link]
-
Reitti, M., & Kärkäs, M. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 105-117. [Link]
-
Reitti, M., & Kärkäs, M. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Hashizume, D. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 11(10), 1238. [Link]
-
Grdinić, M., et al. (2021). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 26(11), 3416. [Link]
-
Thompson, R. E., & Pentelute, B. L. (2015). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
-
Al-Ostath, A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. [Link]
-
Yoon, C., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Chemical Communications. [Link]
-
Yoon, C., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Royal Society of Chemistry. [Link]
-
Elmaati, T. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 208–230. [Link]
-
Al-Awadi, N. A., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(12), 5101–5116. [Link]
-
Dar, A. M., & Pandith, A. H. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
-
Timofeeva, T., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(9), 13935–13967. [Link]
-
Elmaati, T. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]
-
Kumar, A., et al. (2014). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]
-
Bengel, L. L., et al. (2021). Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Semantic Scholar. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor [dspace.mit.edu]
- 6. mdpi.com [mdpi.com]
- 7. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
